4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole

Chiral building block Stereochemistry Diastereomeric differentiation

4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole (CAS 1433946-54-3, molecular formula C₁₄H₁₆BrN₃, MW 306.20 g/mol) is a chiral, enantiomerically defined heterocyclic building block combining a 4-bromophenyl-substituted imidazole core with a (2S,4S)-4-methylpyrrolidin-2-yl moiety at the 2-position. The compound belongs to the class of 2,4-disubstituted imidazoles and is typically supplied as a research chemical with purity specifications of 95–98%.

Molecular Formula C14H16BrN3
Molecular Weight 306.20 g/mol
Cat. No. B11925798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole
Molecular FormulaC14H16BrN3
Molecular Weight306.20 g/mol
Structural Identifiers
SMILESCC1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H16BrN3/c1-9-6-12(16-7-9)14-17-8-13(18-14)10-2-4-11(15)5-3-10/h2-5,8-9,12,16H,6-7H2,1H3,(H,17,18)/t9-,12-/m0/s1
InChIKeyZCOPWHOTJYATSA-CABZTGNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole (CAS 1433946-54-3): Chiral Imidazole-Pyrrolidine Building Block for Medicinal Chemistry


4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole (CAS 1433946-54-3, molecular formula C₁₄H₁₆BrN₃, MW 306.20 g/mol) is a chiral, enantiomerically defined heterocyclic building block combining a 4-bromophenyl-substituted imidazole core with a (2S,4S)-4-methylpyrrolidin-2-yl moiety at the 2-position [1]. The compound belongs to the class of 2,4-disubstituted imidazoles and is typically supplied as a research chemical with purity specifications of 95–98% . Its defining feature is the defined (2S,4S) stereochemistry on the pyrrolidine ring, distinguishing it from diastereomeric or enantiomeric variants and enabling stereochemically controlled incorporation into larger molecular architectures .

Why 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole Cannot Be Replaced by Generic In-Class Analogs


The (2S,4S)-4-methyl substitution pattern on the pyrrolidine ring creates a unique combination of stereoelectronic properties that cannot be replicated by the more common (S)-pyrrolidin-2-yl analogs (e.g., CAS 1272654-85-9) lacking the 4-methyl group, or by non-chiral 2-(pyridin-2-yl)imidazole variants (e.g., CAS 1211593-39-3) [1]. In closely related phenylimidazole FabK inhibitor series, the para-bromine substitution on the phenyl ring was shown to confer selective inhibitory activity against Clostridioides difficile FabK, with the bromine atom serving as a critical determinant of target engagement and also as a synthetic handle for further diversification via cross-coupling chemistry [2]. The (2S,4S)-4-methylpyrrolidine stereochemistry introduces conformational constraint that influences the spatial presentation of the imidazole pharmacophore, a feature exploited in HCV NS5A inhibitor programs where pyrrolidine-imidazole scaffolds with defined chirality are essential for target binding affinity [3]. Substituting an achiral or different stereoisomer would alter both the three-dimensional pharmacophore geometry and the physicochemical properties, potentially compromising target engagement and downstream biological outcomes.

Quantitative Differentiation Evidence for 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole Versus Closest Analogs


Stereochemical Purity: (2S,4S)-4-Methyl Substitution Versus (S)-Pyrrolidin-2-yl Analog

The target compound incorporates a (2S,4S)-4-methylpyrrolidine moiety, which bears a methyl substituent at the pyrrolidine 4-position as a second stereocenter in addition to the 2-position attachment point. The closest commercial analog, (S)-4-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride (CAS 1272654-85-9, MW 328.64 as HCl salt), lacks the 4-methyl substituent entirely, possessing only a single stereocenter at the pyrrolidine 2-position . This structural difference results in distinct conformational preferences: the 4-methyl group in the target compound introduces a steric bias that restricts pyrrolidine ring puckering, altering the spatial trajectory of the imidazole ring relative to the pyrrolidine nitrogen. The computed cLogP (XLogP3-AA) of the target compound is 2.8 [1], while the des-methyl analog (free base, C₁₃H₁₄BrN₃, MW 292.17) has a lower computed lipophilicity, creating a measurable physicochemical differentiation that impacts both solubility and membrane permeability profiles . This stereochemical and physicochemical distinction is critical in fragment-based drug discovery and scaffold-oriented synthesis where precise spatial presentation of pharmacophoric elements is required.

Chiral building block Stereochemistry Diastereomeric differentiation Medicinal chemistry

Bromine as a Synthetic Diversification Handle Versus Non-Halogenated Imidazole Analogs

The para-bromine substituent on the phenyl ring of the target compound serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into biaryl, aminoaryl, or alkynyl derivatives [1]. This feature is absent in non-halogenated 4-phenylimidazole analogs such as 4-phenyl-1H-imidazole or the pyridine-substituted variant 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine (CAS 1211593-39-3), where the pyridine replaces the pyrrolidine at the 2-position, eliminating the chiral amine functionality . In the phenylimidazole FabK inhibitor series, the para-bromine substitution was essential for selective inhibitory activity against C. difficile FabK; the lead compound 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea demonstrated CdFabK inhibition that translated to antibacterial activity in the low micromolar range, with subsequent optimized analogs achieving IC₅₀ values of 0.10–0.24 μM against CdFabK [2]. The bromine atom thus provides both a synthetic diversification node and a pharmacophoric element for target binding, a dual functionality not available in des-bromo or pyridine-substituted comparators.

Cross-coupling Suzuki coupling Late-stage functionalization Halogen handle

Pyrrolidine NH as a Conjugation-Ready Functional Group Versus Boc-Protected Precursor

The target compound (CAS 1433946-54-3) is the free secondary amine form of the pyrrolidine, whereas its Boc-protected precursor, (2S,4S)-tert-butyl 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)-4-methylpyrrolidine-1-carboxylate (CAS 1250939-45-7, MW 406.32 g/mol), contains a tert-butoxycarbonyl protecting group on the pyrrolidine nitrogen . The free amine is directly available for amide bond formation, reductive amination, sulfonamide synthesis, or urea coupling without requiring a deprotection step. The molecular weight difference (ΔMW = -100.12 g/mol for the target compound relative to Boc-protected form) reflects the absence of the Boc group, resulting in a compound with lower steric bulk and increased hydrogen bond donor capacity (2 HBD for target vs. 1 HBD for Boc-protected) [1]. For procurement strategy, the free amine (target compound) is the active synthetic intermediate ready for direct incorporation into target molecules, while the Boc-protected form requires an additional deprotection step (TFA or HCl) that may introduce impurities and adds processing cost. This differentiation is meaningful for laboratories optimizing synthetic route efficiency and minimizing step count.

Amine conjugation Amide coupling Boc deprotection Intermediate

Imidazole Substitution Pattern: 2-(Pyrrolidinyl)-4-(bromophenyl) Versus 2-(Pyridyl)-4-(bromophenyl) Scaffolds

The target compound features a chiral pyrrolidine directly attached at the imidazole 2-position, creating a 2-(secondary amine)-substituted imidazole. This contrasts with 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine (CAS 1211593-39-3, MW 300.15), where the 2-position carries a non-chiral pyridine ring, and with regioisomeric 5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole (CAS 1255936-24-3), where the bromophenyl is at the 5-position rather than the 4-position . In HCV NS5A inhibitor medicinal chemistry, the 2-(pyrrolidin-2-yl)-1H-imidazole motif with defined stereochemistry is a privileged scaffold; MK-4882 and related clinical candidates (e.g., elbasvir/MK-8742) utilize 2-((S)-pyrrolidin-2-yl)-1H-imidazole substructures for NS5A protein binding . The specific 4-(4-bromophenyl) substitution pattern of the target compound, combined with the (2S,4S)-4-methylpyrrolidine, provides a scaffold that maps onto the imidazole-pyrrolidine pharmacophore of NS5A inhibitors with additional substitution vectors for further elaboration. The pyridine analog (CAS 1211593-39-3) cannot provide the chiral amine conjugation point, while the regioisomer (5-bromophenyl) presents a different relative orientation of the bromophenyl and pyrrolidine moieties.

Imidazole scaffold Chiral amine Heterocyclic substitution Pharmacophore

Validated Application Scenarios for 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole Based on Scaffold Evidence


Chiral Scaffold for HCV NS5A Inhibitor Lead Optimization Programs

The 2-[(2S,4S)-4-methylpyrrolidin-2-yl]-4-(4-bromophenyl)-1H-imidazole scaffold maps onto the privileged imidazole-pyrrolidine pharmacophore of HCV NS5A inhibitors. The (2S,4S)-4-methyl substitution provides a conformationally constrained variant of the pyrrolidine-imidazole motif found in clinical candidates such as elbasvir (MK-8742), offering medicinal chemistry teams a stereochemically defined building block for SAR exploration around the pyrrolidine ring conformation [1]. The free secondary amine enables direct amide coupling to carboxylic acid-containing cap groups, while the para-bromine provides a handle for Suzuki coupling to introduce biaryl diversity at the phenyl position. Researchers targeting NS5A or analogous viral non-structural proteins can use this compound as a pre-functionalized intermediate to accelerate lead optimization cycles.

Key Intermediate for Phenylimidazole Antibacterial FabK Inhibitor Development

The 4-(4-bromophenyl)-1H-imidazole core is a validated pharmacophore in the FabK enoyl-ACP reductase inhibitor series targeting Clostridioides difficile. The para-bromine substitution was shown to be critical for selective CdFabK inhibitory activity [2]. The target compound extends this validated core by incorporating a chiral 4-methylpyrrolidine at the imidazole 2-position, providing an additional vector for linker attachment or functional group introduction. In the published SAR, compounds built from the 4-(4-bromophenyl)-1H-imidazol-2-yl scaffold with optimized linkers achieved CdFabK IC₅₀ values of 0.10–0.24 μM and anti-C. difficile MIC values of 1.56–6.25 μg/mL [2]. This compound serves as a strategic intermediate for further elaboration in the FabK inhibitor series.

Stereochemically Defined Fragment for Fragment-Based Drug Discovery (FBDD) Library Assembly

With two defined stereocenters ((2S,4S)), a molecular weight of 306.20 g/mol (within fragment-like space), a computed XLogP3-AA of 2.8, and a bromine atom for both binding and synthetic elaboration, this compound is well-suited as a fragment for FBDD campaigns [3]. The pyrrolidine NH provides a hydrogen bond donor and a conjugation point, while the imidazole ring can participate in π-stacking and hydrogen bonding with target proteins. The bromine atom enables both X-ray anomalous scattering for crystallographic fragment screening and subsequent structure-guided elaboration via cross-coupling chemistry. Compared to the simpler (S)-pyrrolidine analog lacking the 4-methyl group, this fragment offers increased three-dimensional character (higher Fsp³) and conformational constraint, which are desirable properties for fragment library design to improve hit-to-lead progression.

Late-Stage Diversification Intermediate for Parallel Library Synthesis

The combination of a free secondary amine and a para-bromophenyl substituent in a single, stereochemically defined intermediate makes this compound an ideal substrate for parallel library synthesis. The amine can be functionalized via amide coupling, sulfonylation, or reductive amination with diverse carboxylic acids, sulfonyl chlorides, or aldehydes, while the bromine can simultaneously or sequentially undergo Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to generate biaryl derivatives [1]. This dual-functionalization capability enables the rapid generation of structurally diverse compound libraries from a single chiral scaffold, a capability not available with the Boc-protected precursor (which requires deprotection) or the des-bromo analog (which lacks the cross-coupling handle).

Quote Request

Request a Quote for 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.